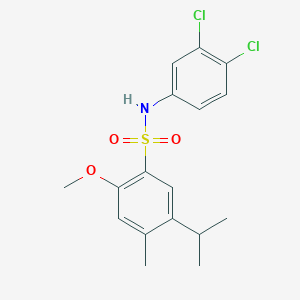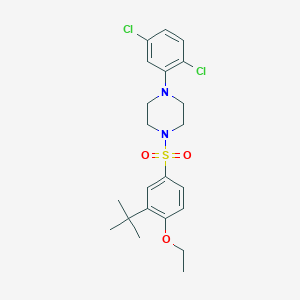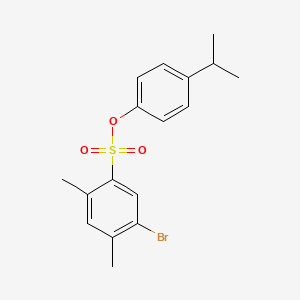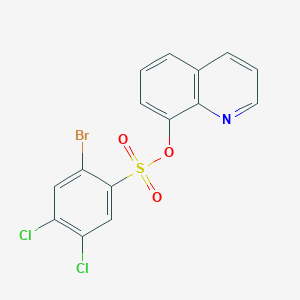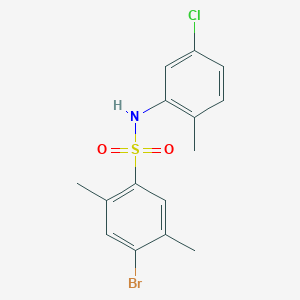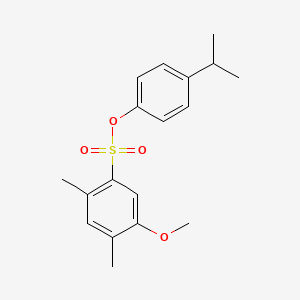
(2-Bromophenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromophenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate, commonly known as Bromfenac Sodium, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research for its potent anti-inflammatory and analgesic properties. Bromfenac Sodium is a synthetic compound that belongs to the arylacetic acid derivative class of NSAIDs.
Wirkmechanismus
Bromfenac Sodium works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response and the sensation of pain. By inhibiting COX enzymes, Bromfenac Sodium reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Bromfenac Sodium has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis, colitis, and neuropathic pain. Bromfenac Sodium has also been shown to have minimal effects on the gastrointestinal system, making it a promising candidate for the treatment of inflammatory and painful conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Bromfenac Sodium has several advantages as a research tool. It is a potent anti-inflammatory and analgesic agent that is widely available and relatively inexpensive. It has been extensively studied in animal models and has a well-established mechanism of action. However, there are also limitations to its use. Bromfenac Sodium may have off-target effects that could confound experimental results. Additionally, its potency may vary depending on the experimental conditions, which could make it difficult to compare results between studies.
Zukünftige Richtungen
There are several future directions for research on Bromfenac Sodium. One area of interest is the development of new formulations of Bromfenac Sodium that could improve its efficacy and reduce its side effects. Another area of interest is the investigation of the long-term effects of Bromfenac Sodium on the gastrointestinal system, as well as its potential effects on other organ systems. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of Bromfenac Sodium in humans.
Synthesemethoden
The synthesis of Bromfenac Sodium involves the reaction of 2-bromophenylacetic acid with 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure Bromfenac Sodium.
Wissenschaftliche Forschungsanwendungen
Bromfenac Sodium is widely used in scientific research for its potent anti-inflammatory and analgesic properties. It is commonly used in studies that investigate the mechanisms of inflammation and pain, as well as in studies that aim to develop new drugs for the treatment of inflammatory and painful conditions.
Eigenschaften
IUPAC Name |
(2-bromophenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4S/c1-11(2)13-10-17(16(21-4)9-12(13)3)23(19,20)22-15-8-6-5-7-14(15)18/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOITMKEEFARST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)

![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)
